2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole
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Overview
Description
2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that features a piperazine ring substituted with a fluorophenyl group and a thiadiazole ring
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the affinity constant (Km), indicating that it acts as a non-competitive inhibitor .
Biochemical Pathways
The compound affects the nucleoside transport pathways, which are crucial for nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, the compound disrupts the normal function of these pathways, potentially leading to downstream effects such as altered nucleotide synthesis and adenosine regulation .
Pharmacokinetics
The compound’s irreversible binding to its targets suggests that it may have a prolonged effect in the body .
Result of Action
The molecular effect of the compound’s action is the inhibition of ENTs, leading to reduced uridine uptake . This can have cellular effects such as altered nucleotide synthesis and adenosine regulation, which could potentially impact various cellular processes .
Action Environment
Biochemical Analysis
Biochemical Properties
2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole has been found to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .
Cellular Effects
In cellular processes, this compound has been shown to inhibit the uptake of uridine in cells expressing ENT1 and ENT2 . This inhibition could potentially affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound acts as an inhibitor of ENTs . It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity of the transporters for uridine . This suggests that the compound may exert its effects through non-competitive inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluorophenylpiperazine with a thiadiazole precursor under specific conditions. For example, the reaction might be carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile, followed by heating to reflux .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.
Scientific Research Applications
2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another compound with a fluorophenyl-piperazine moiety, known for its inhibitory effects on equilibrative nucleoside transporters.
2-(4-(2-Fluorophenyl)piperazin-1-yl)ethylbenzylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide: A derivative with similar structural features, used in crystallographic studies.
Uniqueness
2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole is unique due to its specific combination of a fluorophenyl group and a thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4S/c1-10-15-16-13(19-10)18-8-6-17(7-9-18)12-5-3-2-4-11(12)14/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INFKVPUAZACDPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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